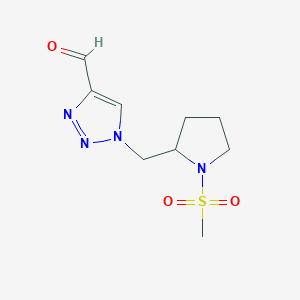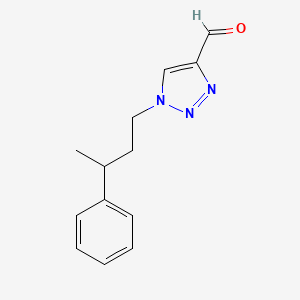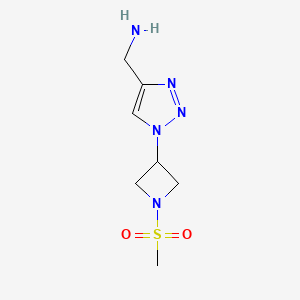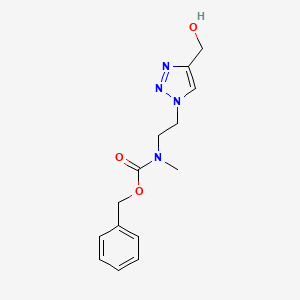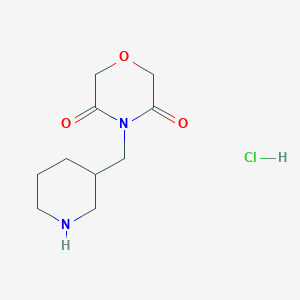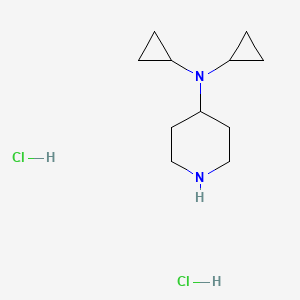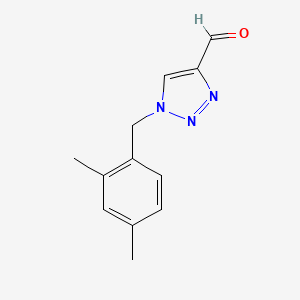
1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole (AEMT) is a heterocyclic compound with a five-membered ring structure. It is a member of the triazole family, a class of chemical compounds that contain three nitrogen atoms in a five-membered ring. AEMT is known for its wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. AEMT is also used as a building block in organic synthesis and as a starting material for the synthesis of various compounds.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole and its derivatives show promising antimicrobial and antifungal properties. For instance, certain 1,2,3-triazole derivatives demonstrate moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anticonvulsant Properties
Some 1,2,3-triazole derivatives exhibit significant anticonvulsant activity. This has been particularly observed in compounds like 5-(2-(1H-benzo[d][1,2,3]triazo-1-yl)ethyl)-1H-tetrazol-1-yl)(4-aminophenyl)methanone, which showed excellent anticonvulsant properties in studies. This opens up potential avenues for the development of new anticonvulsant medications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anti-Tubercular Activity
Azetidinone derivatives incorporating 1,2,4-triazole have been evaluated for their anti-tubercular activity. Certain analogues of azetidinone showed good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain. This indicates a potential role in tuberculosis treatment (Thomas, George, & Harindran, 2014).
Synthesis of β-lactam Antibiotics
The compound and its derivatives have been used in the synthesis of β-lactam antibiotics. For example, N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine has been used in synthesizing key intermediates for β-lactam antibiotics, showcasing its relevance in pharmaceutical manufacturing (Cainelli, Galletti, & Giacomini, 1998).
Insecticidal Applications
Some derivatives of 1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole have shown potential as insecticidal agents. For instance, certain spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones exhibited promising results against Periplaneta americana, indicating their utility in pest control (Jain, Sharma, & Kumar, 2013).
Luminescent Materials
Quinoline-triazoles, a class of compounds related to 1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole, have been explored for their luminescent properties. These compounds have shown potential in the development of luminescent materials due to their stability and emissive characteristics (Bai, Young, & Hor, 2017).
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-(ethoxymethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-13-6-7-5-12(11-10-7)8-3-9-4-8/h5,8-9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLWJFMFRBXOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






